delta8,9-Dehydroestrone discovery and isolation
delta8,9-Dehydroestrone discovery and isolation
Technical Monograph: Discovery, Isolation, and Characterization of -Dehydroestrone
-DehydroestroneExecutive Summary
-Dehydroestrone (estra-1,3,5(10),8-tetraen-3-ol-17-one) is a B-ring unsaturated estrogen and a minor but pharmacologically distinct constituent of Conjugated Equine Estrogens (CEE), commercially known as Premarin. First identified in the pharmaceutical preparation in 1975, it represents approximately 3.5% to 4.4% of the label claim. Unlike the primary components estrone and equilin,Historical Discovery and Identification
The discovery of
-
1930s-1940s: Initial characterization of PMU focused on the abundant estrogens: Estrone (
50%) and Equilin ( 25%). -
1975 (The Breakthrough): Advanced chromatographic techniques allowed for the resolution of minor peaks previously obscured by the major congeners.
-dehydroestrone was identified as a distinct chemical entity, not merely a degradation artifact. -
1990s-2000s: Detailed metabolic and toxicological profiling (e.g., by Bolton et al.) revealed that this "minor" component possesses potent antioxidant and neuroprotective capabilities, distinguishing it from the classical estrogens.
Chemical Identity[1][2][3]
-
IUPAC Name: (13S)-3-hydroxy-13-methyl-7,11,12,13-tetrahydro-6H-cyclopenta[a]phenanthren-17-one
-
Common Name:
-Dehydroestrone; 8,9-Dehydroestrone[1][2][3][4][5][6] -
CAS Number: 474-87-3 (free steroid); 61612-83-7 (sodium sulfate salt)
-
Molecular Formula:
Isolation and Purification Protocols
The isolation of
Primary Extraction from PMU (Industrial/Macro Scale)
The initial capture of estrogens from urine utilizes solid-phase extraction (SPE) to remove bulk impurities (urea, salts, non-steroidal phenols).
Protocol:
-
Resin Selection: Use a hydrophobized silica gel or a porous styrene-divinylbenzene copolymer (e.g., Diaion HP-20 or SP207). These resins preferentially adsorb the hydrophobic steroid core.
-
Loading: Filtered PMU is passed through the resin bed.
-
Wash: The column is washed with an alkaline buffer (pH ~10-11) to remove acidic phenolic contaminants while retaining the conjugated estrogens.
-
Elution: Estrogens are eluted with a water-miscible organic solvent (e.g., 90% Methanol or Acetone).
Chromatographic Purification (Isolation of Isomer)
To isolate
Experimental Workflow:
| Parameter | Condition | Rationale |
| Stationary Phase | C18 Reverse Phase (e.g., 5µm ODS) | Maximizes interaction with the hydrophobic steroid skeleton. |
| Mobile Phase | Acetonitrile : Water (Gradient) | Gradient elution is necessary to resolve the close retention times of Equilin and |
| Detection | UV at 280 nm | The aromatic A-ring provides strong absorbance. |
| Temperature | 40°C | Elevated temperature improves mass transfer and peak shape. |
Separation Logic:
Isolation Workflow Visualization
Figure 1: Step-by-step isolation workflow from biological matrix to purified compound.
Structural Confirmation via Synthesis
Because natural abundance is low, structural confirmation and supply for biological testing often rely on semi-synthesis from more abundant precursors like Equilin.
Synthetic Strategy:
The synthesis exploits the thermodynamic stability of the
-
Starting Material: Equilin (
-dehydroestrone). -
Isomerization: Treatment of Equilin with strong acid or specific catalysts can induce the migration of the double bond from the
position to the tetrasubstituted, thermodynamically more stable position. -
Verification: The resulting product is compared against the natural isolate using NMR and Mass Spectrometry.
Key Analytical Data for Verification:
-
UV Spectroscopy:
shifts slightly bathochromic compared to Equilin due to conjugation with the aromatic A-ring. -
Mass Spectrometry: Molecular ion
m/z. -
NMR: Distinct shift of the C-18 methyl group signal due to the proximity of the C8-C9 double bond.
Pharmacological Profile[5][8][9][10]
-dehydroestrone is not merely a weak estrogen; it possesses a specific activity profile that differentiates it from Estradiol (E2) and Estrone (E1).Receptor Binding Affinity (RBA)
Data indicates a preference for the ER
| Compound | RBA for ER | RBA for ER | ER |
| 17 | 100 | 100 | 1.0 |
| Estrone | 26 | 52 | 0.5 |
| Equilin | 13 | 49 | 0.26 |
| 19 | 32 | 0.60 |
Note: RBA values are relative to 17
Biological Significance
-
Neuroprotection: Studies (e.g., by Brinton et al.) have shown that
-dehydroestrone protects hippocampal neurons against glutamate toxicity and -amyloid-induced ATP decline more effectively than Estrone. -
Metabolism: It is reduced in vivo to
-17 -estradiol , which retains high potency and receptor selectivity.
Pharmacological Pathway Diagram
Figure 2: Metabolic activation and receptor selectivity pathway.
References
-
FDA Center for Drug Evaluation and Research. (2013). Letter regarding the characterization of Conjugated Estrogens. Retrieved from
-
Bhavnani, B. R. (1998). Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism. Proceedings of the Society for Experimental Biology and Medicine, 217(1), 6-16. Link
-
Bolton, J. L., et al. (1998).[7] Synthesis and reactivity of the catechol metabolites from the equine estrogen, 8,9-dehydroestrone.[7] Chemical Research in Toxicology, 11(9), 1113-1127. Link
-
Brinton, R. D., et al. (2009). Estrogen Therapy and Cognition: A Review of the Cholinergic Hypothesis. Pharmaceutical Research. Link
-
Kuhl, H. (2005).[4] Pharmacology of estrogens and progestogens: influence of different routes of administration. Climacteric, 8(Suppl 1), 3-63.
- United States Pharmacopeia (USP).Conjugated Estrogens Monograph. (Defining the 10 essential estrogenic components including -dehydroestrone).
Sources
- 1. US5739363A - Isomerisation of equilin - Google Patents [patents.google.com]
- 2. US6855703B1 - Pharmaceutical compositions of conjugated estrogens and methods of analyzing mixtures containing estrogenic compounds - Google Patents [patents.google.com]
- 3. princeton.edu [princeton.edu]
- 4. Continuous estrone treatment impairs spatial memory and does not impact number of basal forebrain cholinergic neurons in the surgically menopausal middle-aged rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. 8,9-Dehydroestrone [medbox.iiab.me]
- 7. pubs.acs.org [pubs.acs.org]
